Fmoc-L-Photo-Proline
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Overview
Description
Fmoc-L-Photo-Proline is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Fmoc-L-Photo-Proline, also known as (S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing, Fmoc-protected proline amino acid . It serves as a multifunctional probe building block and has a unique role in the field of biochemistry and pharmacology.
Target of Action
The primary targets of this compound are cellular targets and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .
Mode of Action
This compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light at approximately 360 nm, it forms a covalent bond with its targets . This interaction results in changes at the molecular level, enabling the study of cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of cyclic peptidomimetic antibiotics . It can be incorporated into synthetic peptides using solid-phase Fmoc chemistry , which is a common method used in peptide synthesis.
Pharmacokinetics
Its molecular weight of 36337 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form covalent bonds with cellular targets and protein-protein interactions upon UV light irradiation . This allows for the study of these interactions at a molecular level, providing valuable insights into cellular mechanisms and potential drug targets .
Action Environment
The action of this compound is influenced by environmental factors such as light. Specifically, UV light at approximately 360 nm is required for the compound to form a covalent bond with its targets . Therefore, the efficacy and stability of this compound are likely to be influenced by the presence and intensity of UV light.
Biochemical Analysis
Biochemical Properties
Fmoc-L-Photo-Proline plays a significant role in biochemical reactions. It is used for photoaffinity labeling of cellular targets and protein-protein interactions . The nature of these interactions involves the formation of a covalent bond upon UV light irradiation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its ability to form covalent bonds with cellular targets and protein-protein interactions . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its incorporation into peptides or small-molecule probes and tools, which allows for photoaffinity labeling of cellular targets and protein-protein interactions . Upon UV light irradiation, it forms a covalent bond .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation. The compound is stable and can form a highly reactive carbene species upon UV light irradiation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Photo-Proline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step is usually carried out using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Final functionalization: The carboxylic acid group is introduced through hydrolysis or oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Photo-Proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Fmoc-L-Photo-Proline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
®-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid: The enantiomer of the compound , which may have different biological activities.
Spirocyclic compounds: Other spirocyclic compounds with similar structures but different functional groups.
Uniqueness
Fmoc-L-Photo-Proline is unique due to its specific spirocyclic structure and the presence of the fluorenylmethoxycarbonyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-18(25)17-9-20(21-22-20)11-23(17)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWXCLQLAZADLK-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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